![molecular formula C18H20N2O2 B4653916 N-[4-(butyrylamino)phenyl]-3-methylbenzamide](/img/structure/B4653916.png)
N-[4-(butyrylamino)phenyl]-3-methylbenzamide
Descripción general
Descripción
N-[4-(butyrylamino)phenyl]-3-methylbenzamide, commonly known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders. It is a selective inhibitor of phosphodiesterase 4D (PDE4D), an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in the brain.
Mecanismo De Acción
BPN14770 is a selective inhibitor of N-[4-(butyrylamino)phenyl]-3-methylbenzamide, an enzyme that plays a crucial role in regulating cAMP levels in the brain. By inhibiting N-[4-(butyrylamino)phenyl]-3-methylbenzamide, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB), two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia.
Biochemical and Physiological Effects:
BPN14770 has been shown to have several biochemical and physiological effects in the brain. It increases cAMP levels, which activates PKA and CREB, two proteins that are involved in synaptic plasticity and memory formation. BPN14770 also regulates the activity of the mGluR5 receptor, which is involved in the pathophysiology of Fragile X syndrome and schizophrenia. In animal models, BPN14770 has been shown to improve cognitive function, reduce beta-amyloid plaques in the brain, and reduce the exaggerated mGluR5 signaling that is associated with Fragile X syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, there are also some limitations to using BPN14770 in lab experiments. It has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, the mechanism of action of BPN14770 is complex and involves multiple pathways, which can make it difficult to study.
Direcciones Futuras
There are several future directions for the study of BPN14770. One direction is to further investigate its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand the complex mechanism of action of BPN14770 and how it interacts with other pathways in the brain. Finally, the synthesis and modification of BPN14770 can be further optimized to improve its pharmacological properties and increase its potency and selectivity.
Aplicaciones Científicas De Investigación
BPN14770 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia. In Alzheimer's disease, BPN14770 has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain. In Fragile X syndrome, BPN14770 has been shown to improve synaptic plasticity and reduce the exaggerated mGluR5 signaling that is associated with the disorder. In schizophrenia, BPN14770 has been shown to improve cognitive function and reduce the positive symptoms of the disorder.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-5-17(21)19-15-8-10-16(11-9-15)20-18(22)14-7-4-6-13(2)12-14/h4,6-12H,3,5H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVHZMJSJJOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butanoylamino)phenyl]-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.